molecular formula C21H20ClNO2 B1393892 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-61-4

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1393892
CAS No.: 1160254-61-4
M. Wt: 353.8 g/mol
InChI Key: ZDDHSBRDOFHAEN-UHFFFAOYSA-N
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Description

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C21H20ClNO2.

Preparation Methods

The synthesis of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps starting from commercially available precursors. One common synthetic route begins with the preparation of 4-isobutoxyphenylquinoline, which is then subjected to chlorination to introduce the carbonyl chloride group. The reaction conditions often involve the use of reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the carbonyl chloride group can lead to the formation of corresponding alcohols or hydrocarbons.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular proteins and nucleic acids to exert its effects .

Comparison with Similar Compounds

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride can be compared with other similar compounds such as:

    2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride: This compound lacks the methyl group at the 8-position of the quinoline ring, which may affect its reactivity and biological activity.

    2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-9-7-15(8-10-16)19-11-18(21(22)24)17-6-4-5-14(3)20(17)23-19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHSBRDOFHAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161209
Record name 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-61-4
Record name 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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